Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. It is characterized by a fused benzofuran structure with a hydroxyl group and a methoxyphenyl substituent, which contribute to its unique chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for cancer and infectious diseases.
This compound can be sourced from various chemical databases and publications, including PubChem, where it is cataloged under the identifier 5010-38-8. The compound's synthesis and biological applications are discussed in numerous scientific articles, highlighting its relevance in both academic research and industrial applications .
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is classified as an organic compound and more specifically as an ester derived from benzofuran. Its structure features multiple functional groups, including hydroxyl, methoxy, and carboxylate groups, which influence its reactivity and biological activity.
The synthesis of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for constructing complex organic molecules .
The molecular structure of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be described using its IUPAC name and various structural representations:
The structure includes a benzofuran core with a hydroxyl group at position 5 and a methoxyphenyl group at position 2.
The molecular formula is , with a molecular weight of approximately 312.32 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can participate in various chemical reactions:
The choice of reaction conditions and reagents significantly influences the outcome of these reactions, allowing for the selective modification of functional groups.
The mechanism of action of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is primarily linked to its biological activities:
This compound has shown potential anti-tumor activity by inhibiting specific enzymes or signaling pathways related to cell proliferation and survival. For instance, it may interact with targets involved in cancer cell metabolism or apoptosis .
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to modulate cellular processes, making them candidates for further pharmacological studies.
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically exhibits:
The chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into its functional groups and electronic transitions .
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several notable applications:
The 5-hydroxybenzofuran core confers unique electronic and hydrogen-bonding capabilities critical for target recognition. The phenolic OH group acts as both a hydrogen bond donor/acceptor and participates in phase II metabolism (glucuronidation/sulfation), influencing compound half-life. Positionally, the C-5 hydroxyl aligns with active-site residues in validated targets like Mycobacterium tuberculosis polyketide synthase 13 (Pks13), where it anchors inhibitors through interactions with catalytic amino acids [1].
Conformational studies reveal that 5-hydroxy substitution imposes rotational restriction on the furan ring, enhancing binding entropy compared to unsubstituted analogs. This effect is quantified in Pks13 inhibitors like TAM16 (IC₅₀ = 0.19 μM; MIC = 0.09 μM against M. tuberculosis), where the 5-OH group contributes ~10-fold potency improvement over des-hydroxy analogs through hydrogen bonding with Thr1640 and His1645 [1].
Table 1: Bioactivity Comparison of Key Benzofuran Derivatives
Compound | C-5 Substituent | C-2 Substituent | MIC (μg/mL) vs M. tuberculosis | Target |
---|---|---|---|---|
TAM16 [1] | OH | 4-Heptylphenyl | 0.0313–0.0625 | Pks13 thioesterase |
Compound 65 [9] | None | 4-(Piperidinylmethyl) | 0.0313–0.0625 | Pks13 thioesterase |
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | OH | 4-Methoxyphenyl | Under investigation | Not fully characterized |
This derivative integrates three strategically positioned functional groups that synergistically modulate target affinity and drug-likeness:
C-3 Ethyl Ester: Enhances membrane permeability via moderate lipophilicity (cLogP ≈ 3.5–4.0) and serves as a metabolically labile prodrug moiety. In coumestan analogs, ethyl esters undergo intracellular hydrolysis to acids that tightly coordinate the Pks13-TE Mg²⁺ pocket [3] [9]. The ester’s electrophilic carbonyl enables π-stacking with Phe1670 in Pks13, a residue critical for substrate shuttling [3].
C-2 4-Methoxyphenyl: The para-methoxy group donates electrons to the phenyl ring, increasing π-π stacking potential with hydrophobic enzyme subpockets. This substitution pattern mirrors optimized inhibitors like TAM-series compounds, where 4-alkyl/aryl groups at C-2 improved anti-TB activity 8–16-fold over unsubstituted benzofurans [1]. The methoxy’s small size avoids steric clashes observed with bulkier C-2 groups [3].
C-5 Phenolic Hydroxyl: Positioned ortho to the furan oxygen, this group forms a pseudo-chelate ring stabilizing the enol-keto tautomer. In TE domain inhibition, it displaces structural water molecules near the catalytic triad (Ser1647-His1645-Asp1643) [1]. Hydrogen-bonding capacity also improves aqueous solubility, counterbalancing the lipophilic aryl/ester components [6].
Table 2: Electronic Contributions of Functional Groups
Functional Group | Electronic Effect | Role in Target Binding |
---|---|---|
C-5 Hydroxyl | σₚ = -0.37 (H-bond donor) | H-bond to Thr1640/His1645 (Pks13) |
C-2 4-Methoxyphenyl | σₚ = -0.27 (electron donation) | π-π stacking with Phe1670 |
C-3 Ethyl Ester Carbonyl | σₚ = +0.45 (electron withdrawal) | Coordination with Mg²⁺; dipole interactions |
Benzofuran drug development originated from natural product leads:
Table 3: Evolution of Benzofuran Therapeutics
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
Natural Products (Pre-1980s) | Bergapten [4] | Psoriasis phototherapy | Unsubstituted linear furocoumarin |
Synthetic Drugs (1980s–2010s) | Amiodarone [4] | Cardiac arrhythmia | 2-Butyl-3-benzofuranyl keto-amine |
Targeted Anti-TB Agents (2010s–Present) | TAM16 [1] | Drug-resistant tuberculosis | 5-OH, C-2 lipophilic aryl, C-3 ester |
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate represents a contemporary iteration in this evolution, incorporating optimized pharmacophores from both early natural products and modern synthetic analogs. Its 4-methoxyphenyl group balances lipophilicity and steric tolerance, while the C-3 ester maintains metabolic stability comparable to clinical candidates like delamanid [3] [9]. Current research focuses on evaluating its potential to inhibit validated targets like Pks13 and overcome resistance mechanisms prevalent in first-line TB drugs [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3